4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid
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Overview
Description
“4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” is a chemical compound . Its common name is “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” and its CAS Number is 252564-94-6 .
Molecular Structure Analysis
The molecular formula of “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” is C16H13FO6 . The molecular weight is 320.26900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” include a molecular weight of 320.26900 . The exact mass is 320.07000 . The LogP value is 3.16810 . Unfortunately, the density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Structural Analysis : The compound is used in the synthesis and structural characterization of chiral Co(II) coordination polymers, which exhibit potential for catalytic activities, as indicated by Xu et al. (2016) (Xu et al., 2016).
Investigation of Biochemical Transformations : Genthner, Townsend, and Chapman (1989) studied the anaerobic transformation of phenol to benzoate using fluorinated analogues, including compounds similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to understand the biochemical mechanisms involved (Genthner et al., 1989).
Development of Antibacterial Agents : Holla, Bhat, and Shetty (2003) synthesized new molecules incorporating fluorine-containing groups, similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to explore their potential as antibacterial agents (Holla et al., 2003).
Analyzing the Metabolism of Aromatic Acids : Mouttaki, Nanny, and McInerney (2008) investigated the transformations of fluorobenzoate isomers, including compounds structurally similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to understand the initial steps of the metabolism of aromatic acids in anaerobic conditions (Mouttaki et al., 2008).
Application in Organic Electronics : Tan, Zhou, Ji, Huang, and Chen (2016) used derivatives of fluorobenzoic acid for modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) to enhance its conductivity, which is crucial in the development of high-efficiency organic solar cells (Tan et al., 2016).
Development of Coordination Polymers for Optical Properties : Ye, Ren, Hou, Yu, Xu, Gao, and Yan (2014) explored the construction of chiral zinc(II) coordination polymers using 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid to study their second-order nonlinear optical properties (Ye et al., 2014).
properties
IUPAC Name |
4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16(20)21)8-13(14)17/h2-9H,1H3,(H,18,19)(H,20,21)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERKOVDOPTYBT-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780689 |
Source
|
Record name | 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- | |
CAS RN |
252564-94-6 |
Source
|
Record name | 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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